Hydrogen-Bond Acceptor Capacity: Pyridin-3-ylsulfonyl vs. Phenylsulfonyl – Counting Heteroatom Interactions
The pyridin-3-ylsulfonyl group in the target compound contributes one additional hydrogen-bond acceptor (HBA) site—the pyridine nitrogen—compared to the phenylsulfonyl analog 1-(furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol. Counting all heteroatoms, the target compound has 7 HBA sites (4 oxygen atoms, 2 piperazine nitrogens, and 1 pyridine nitrogen), whereas the phenylsulfonyl analog has 6 HBA sites (4 oxygen atoms and 2 piperazine nitrogens) . This difference directly impacts the compound's capacity to engage multi-point hydrogen-bond networks in protein active sites. In a typical drug-discovery context, each additional HBA can contribute approximately 0.5–1.5 kcal/mol to binding free energy when optimally positioned [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 7 HBA sites (4× O, 2× piperazine N, 1× pyridine N) |
| Comparator Or Baseline | 1-(Furan-2-yl)-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: 6 HBA sites (4× O, 2× piperazine N) |
| Quantified Difference | +1 HBA (17% increase) |
| Conditions | Structural atom counting; molecular formula data from ChemSrc |
Why This Matters
An additional hydrogen-bond acceptor can enhance binding affinity and selectivity for targets with complementary donor residues, making the pyridinyl derivative a more versatile scaffold for lead optimization.
- [1] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A medicinal chemist's guide to molecular interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. View Source
